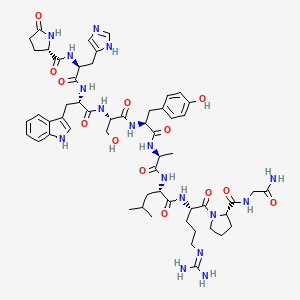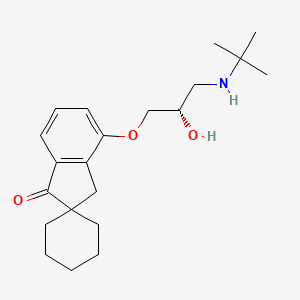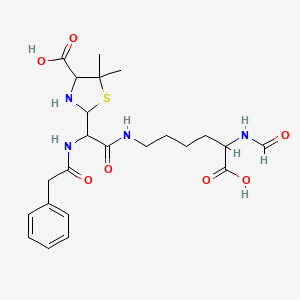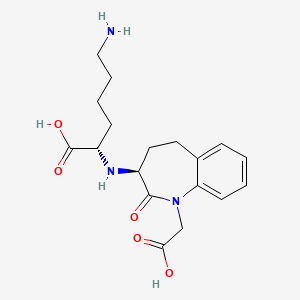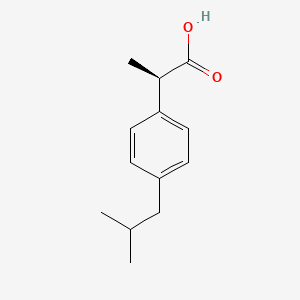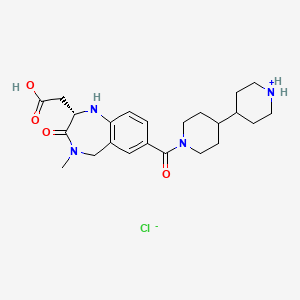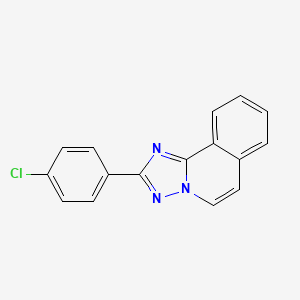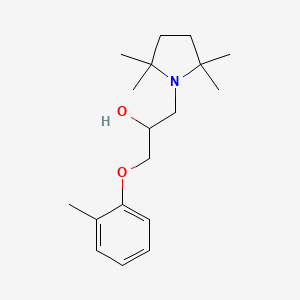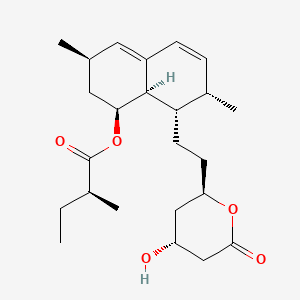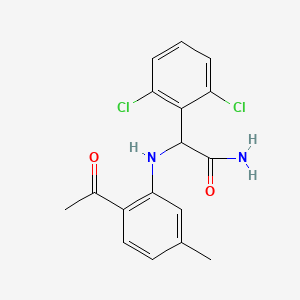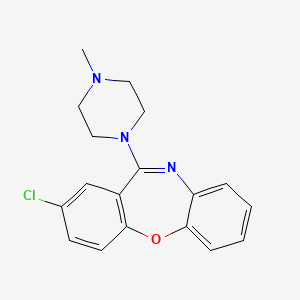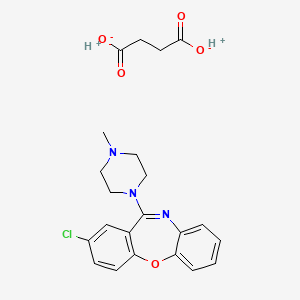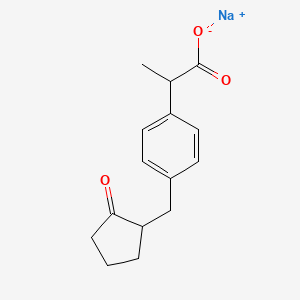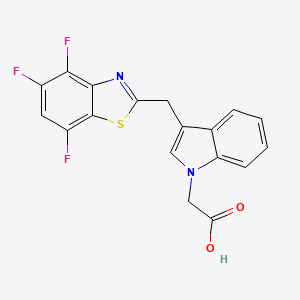
Lidorestat
Overview
Description
Lidorestat, also known as IDD-676, is a potent, selective, and orally active aldose reductase inhibitor . It is a small molecule that is currently under investigation . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
Lidorestat has a chemical formula of C18H11F3N2O2S . Its average weight is 376.352 and its monoisotopic weight is 376.049332911 . The structure of Lidorestat includes a trifluorobenzothiazole part, which creates strong π–π interactions with certain residues .
Physical And Chemical Properties Analysis
Lidorestat is a small molecule . It has a chemical formula of C18H11F3N2O2S and an average weight of 376.352 . The elemental analysis of Lidorestat is as follows: Carbon ©, 57.45%; Hydrogen (H), 2.95%; Fluorine (F), 15.14%; Nitrogen (N), 7.44%; Oxygen (O), 8.50%; and Sulfur (S), 8.52% .
Scientific Research Applications
1. Diabetic Polyneuropathy
- Summary of Application: Lidorestat is used in the treatment of Diabetic Polyneuropathy, a serious complication of diabetes. It is intended to stop or slow the progression of this condition .
- Methods of Application: Lidorestat is administered as a drug in clinical trials. The trials aim to determine an effective dosage and study the safety of Lidorestat .
- Results or Outcomes: The trials are designed to investigate the safety of Lidorestat and its effect on important biochemical processes in the pathology of diabetic neuropathy . The results of these studies will help bring an effective treatment from research laboratories to widespread availability for treatment .
2. Aldose Reductase Inhibition
- Summary of Application: Lidorestat is a potent, selective, and orally active aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the pathophysiology of diabetic complications . Inhibiting this enzyme is a promising therapeutic approach to treat a wide array of diabetic complications .
- Methods of Application: Lidorestat is used as a drug and its inhibitory effect on aldose reductase is measured using the IC50 value, a quantitative measure that indicates how much of a particular inhibitory substance (e.g., a drug) is needed to inhibit a given biological process by half .
- Results or Outcomes: Lidorestat has an IC50 of 5 nM, indicating its high potency as an aldose reductase inhibitor . It is used for chronic diabetes complications and has been shown to improve nerve conduction and reduce cataract formation .
3. Neurodegenerative Diseases
- Summary of Application: Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are a significant burden for society and the health system, affecting millions of people worldwide. The use of nanomaterials in medicine offers multiple opportunities to address these disorders .
- Methods of Application: The use of gold nanoparticles is a promising tool due to their unique properties at the nanometric level. They can be functionalized with specific molecules to selectively target pathological proteins such as Tau and α-synuclein for Alzheimer’s and Parkinson’s disease, respectively .
- Results or Outcomes: Gold nanoparticles play a key role in enhancing their signal, even at the low concentrations present in biological samples such as blood or cerebrospinal fluid, thus enabling an early and accurate diagnosis . On the other hand, gold nanoparticles act as drug delivery platforms, bringing therapeutic agents directly into the brain, improving treatment efficiency and precision, and reducing side effects in healthy tissues .
4. Cardiovascular Diseases
- Summary of Application: Elevated levels of low-density lipoprotein cholesterol (LDL-C) are associated with increased risk of coronary heart disease and stroke. Guidelines for the management of dyslipidaemia from the European Society of Cardiology (ESC) and the European Atherosclerosis Society (EAS) were updated in late 2019 in light of recent intervention trials .
- Methods of Application: The applications of BCIs in NDs have been studied for decades now through different approaches, resulting in a considerable amount of literature in all related areas .
- Results or Outcomes: This genetic association study suggests that apoB (or, equivalently, LDL-C) is associated with increased risk of CAD, all-cause mortality, and CVD mortality in a dose-dependent way .
5. Ocular Diseases
- Summary of Application: Lidorestat has potential applications in the treatment of various ocular diseases. Lipid nanoparticles, as a nucleic acid delivery system, have been used as an alternative to treat ocular diseases, since they can cross the ocular barrier and efficiently transfect nucleic acids to various cells of the eye .
- Methods of Application: The size of the nanoparticles influences the transfection of genes, biological distribution, diffusion, and cellular uptake . Biodegradable polymers have emerged as promising tools for efficient and controlled drug delivery in ocular diseases .
- Results or Outcomes: The diseases treated mainly focus on conditions related to the retina and cornea . Certain characteristics of nanoparticles increase encapsulation efficiency, such as the size of the nanoparticle and the charge of the outer layer of the nanoparticle .
6. Kidney Diseases
- Summary of Application: Chronic Kidney Disease (CKD) is a high-risk condition for kidney failure, atherosclerotic cardiovascular disease, heart failure, and premature mortality. Recent clinical trials support new approaches to treat diabetes and CKD .
- Methods of Application: The KDIGO Clinical Practice Guideline for Lipid Management in CKD provides evidence-based recommendations for management . A joint group of ADA and KDIGO representatives reviewed and developed a series of consensus statements to guide clinical care from the ADA and KDIGO guidelines .
- Results or Outcomes: The published guidelines are aligned in the areas of CKD screening and diagnosis, glycemia monitoring, lifestyle therapies, treatment goals, and pharmacologic management .
Safety And Hazards
Future Directions
Lidorestat presents a promising therapeutic approach to treat a wide array of diabetic complications . Moreover, a therapeutic potential of aldose reductase inhibitors in the treatment of chronic inflammation-related pathologies and several genetic metabolic disorders has been recently indicated . Future studies should examine the pancreas, liver, and related organs for nerve changes to gain a better understanding of how diabetic peripheral neuropathy affects diabetic patients throughout their body and to cultivate successful treatments for this disease .
properties
IUPAC Name |
2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVTMFADJNSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179264 | |
| Record name | Lidorestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lidorestat | |
CAS RN |
245116-90-9 | |
| Record name | Lidorestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245116-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidorestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245116909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidorestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lidorestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDORESTAT ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3734K0M7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

